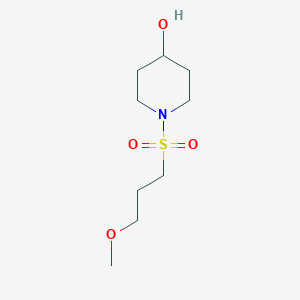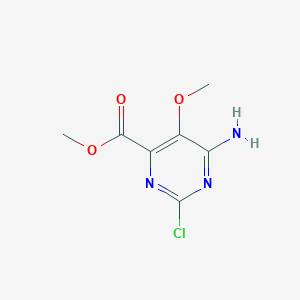
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1126320-49-7 . It has a molecular weight of 217.61 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O3/c1-13-4-3 (6 (12)14-2)10-7 (8)11-5 (4)9/h1-2H3, (H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Efficient Synthesis Approaches
- Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3carboxylic Acid : Hirokawa, Horikawa, & Kato (2000) described an efficient synthesis method for a compound structurally similar to methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate. This method involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and other regioselective steps, culminating in an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Derivative Formation and Characterization
Synthesis of 2-Amino-4-Methoxy-6-Methylthiopyrimidine : Yin Dulin (2005) synthesized 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine. This study focused on the major factors influencing the reaction, achieving a yield of about 97% and a purity of 95% (Yin Dulin, 2005).
Synthesis of Novel Pyrido and Thieno-Pyrimidines : Bakhite, Al‐Sehemi, & Yamada (2005) prepared compounds including 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds were used as synthons for other pyridothienopyrimidines and related systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Solubility and Physical Properties
- Thermodynamic Study of Solubility for 2-Amino-4-Chloro-6-Methoxypyrimidine : Yao, Xia, & Li (2017) investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents, providing insights into the physical properties of similar pyrimidine derivatives. They applied models like the modified Apelblat equation for accurate solubility correlation (Yao, Xia, & Li, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-13-4-3(6(12)14-2)10-7(8)11-5(4)9/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVXHHVPQJMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1N)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

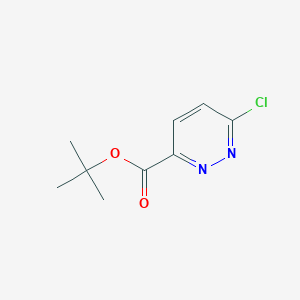
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
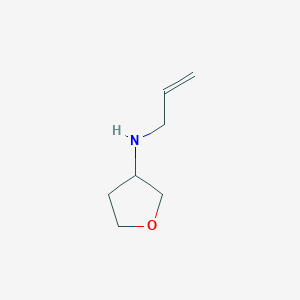
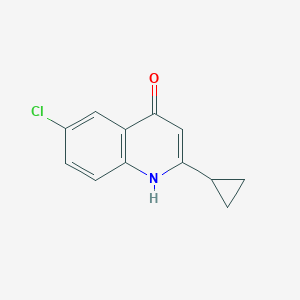
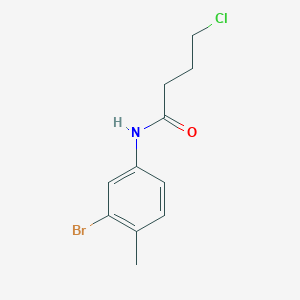
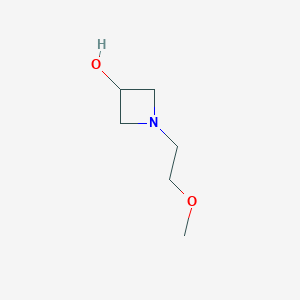
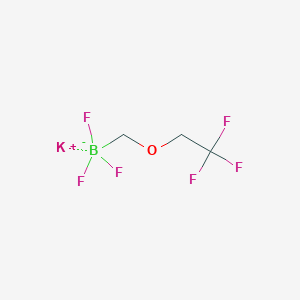
![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

